6-AMINO-1',2-DIPROPYL-2,3,7,8A-TETRAHYDRO-1H-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and piperidine precursors, followed by their spirocyclization under controlled conditions. Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-1,3-dipropyluracil
- 6-amino-1-methyluracil
- 5-aminouracil
Uniqueness
Compared to similar compounds, 6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C22H30N6 |
---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
6-amino-1//',2-dipropylspiro[3,8a-dihydro-1H-isoquinoline-8,4//'-piperidine]-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C22H30N6/c1-3-8-27-11-6-21(7-12-27)19-14-28(9-4-2)10-5-17(19)18(13-23)20(26)22(21,15-24)16-25/h5,19H,3-4,6-12,14,26H2,1-2H3 |
InChI-Schlüssel |
CPUBVRGONPOJJL-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CCC |
Kanonische SMILES |
CCCN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.